molecular formula C20H10Cl2O4S B2476037 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate CAS No. 327078-44-4

7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate

Cat. No. B2476037
M. Wt: 417.26
InChI Key: HSANXANPGYHQAB-UHFFFAOYSA-N
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Description

The compound “7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate” is a complex organic molecule. It contains several functional groups and structural features that are common in pharmaceuticals and other biologically active compounds. These include a benzo[d][1,3]oxathiol ring, which is a type of heterocyclic compound , and chlorophenyl groups, which are commonly found in various drugs and pesticides .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of chemical bonds.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The chlorophenyl groups might undergo nucleophilic aromatic substitution reactions, while the carbonyl group in the benzo[d][1,3]oxathiol ring might be involved in addition reactions or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties would be influenced by factors such as its molecular structure and the presence of functional groups .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown the synthesis of various derivatives similar to 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate and their biological activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activity (Chen et al., 2010). Similarly, 1,3-oxazole clubbed pyridyl-pyrazolines, which include a structurally related compound, showed anticancer and antimicrobial properties (Katariya et al., 2021).

Antibacterial and Enzyme Inhibition Screening

Derivatives with a structure similar to the compound have been synthesized and evaluated for their antibacterial and enzyme inhibition activity. For example, N-substituted-2-((5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)acetamide and its derivatives have demonstrated notable antibacterial properties (Rasool et al., 2015).

Structural and Vibrational Properties Analysis

The structural and vibrational properties of compounds similar to 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate have been studied using techniques such as FT-IR and XRD. These studies help in understanding the molecular structure and potential applications of these compounds (Kumar et al., 2014).

Aerobic Degradation Studies

Research on the aerobic degradation of chlorinated pollutants has shown the transformation of similar compounds in environmental settings. This is crucial for understanding the environmental fate of such chemicals (Becker et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. These might involve testing the compound in cell cultures or animal models to determine its toxicity and potential side effects .

Future Directions

Future research on this compound might involve further studies to determine its biological activity and potential uses. This could involve testing the compound in various biological assays, studying its mechanism of action, and potentially developing it into a drug or other useful product .

properties

IUPAC Name

[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O4S/c21-15-7-3-1-5-12(15)14-9-11(10-17-18(14)26-20(24)27-17)25-19(23)13-6-2-4-8-16(13)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSANXANPGYHQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4Cl)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate

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